1-Chloro-2-cyclopropoxy-3-methoxybenzene
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Overview
Description
1-Chloro-2-cyclopropoxy-3-methoxybenzene is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . This compound is characterized by the presence of a chlorine atom, a cyclopropoxy group, and a methoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-cyclopropoxy-3-methoxybenzene typically involves the reaction of 1-chloro-2-methoxybenzene with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-cyclopropoxy-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form cyclopropyl derivatives with different functional groups
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products
Substitution: Formation of amines or thiols derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclopropyl derivatives
Scientific Research Applications
1-Chloro-2-cyclopropoxy-3-methoxybenzene is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Chloro-2-cyclopropoxy-3-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-fluoro-2-methoxybenzene: Similar structure but with a fluorine atom instead of a cyclopropoxy group.
1-Chloro-3-cyclopropoxy-2-methoxybenzene: Similar structure but with different positions of the cyclopropoxy and methoxy groups.
1-Chloro-3-methoxybenzene: Lacks the cyclopropoxy group.
Uniqueness
1-Chloro-2-cyclopropoxy-3-methoxybenzene is unique due to the presence of both a cyclopropoxy group and a methoxy group on the benzene ring.
Properties
Molecular Formula |
C10H11ClO2 |
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Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-chloro-2-cyclopropyloxy-3-methoxybenzene |
InChI |
InChI=1S/C10H11ClO2/c1-12-9-4-2-3-8(11)10(9)13-7-5-6-7/h2-4,7H,5-6H2,1H3 |
InChI Key |
TZRMYDWZPFCLNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)OC2CC2 |
Origin of Product |
United States |
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